molecular formula C17H16N4S B2818568 5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine CAS No. 478039-43-9

5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2818568
CAS No.: 478039-43-9
M. Wt: 308.4
InChI Key: XNVVFUCGFZVYPO-UHFFFAOYSA-N
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Description

5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and pyrazolo[1,5-a]pyrimidine rings

Preparation Methods

The synthesis of 5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the reaction of a suitable amine with an α,β-unsaturated carbonyl compound.

    Construction of the thiophene ring: This step often involves the cyclization of a diene with sulfur or a sulfur-containing reagent.

    Assembly of the pyrazolo[1,5-a]pyrimidine core: This is typically done through a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds within the rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at positions on the pyrrole and thiophene rings. Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the heterocyclic rings.

Scientific Research Applications

5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Due to its unique electronic properties, it is explored for use in organic semiconductors and other electronic materials.

    Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Comparison with Similar Compounds

Similar compounds to 5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine include other heterocyclic compounds with pyrrole, thiophene, and pyrazolo[1,5-a]pyrimidine cores. Some examples are:

The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

5,6,7-trimethyl-2-(3-pyrrol-1-ylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-11-12(2)18-16-10-14(19-21(16)13(11)3)17-15(6-9-22-17)20-7-4-5-8-20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVVFUCGFZVYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=CC(=N2)C3=C(C=CS3)N4C=CC=C4)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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